molecular formula C14H9FO3 B1322932 Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate CAS No. 725228-58-0

Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate

Cat. No.: B1322932
CAS No.: 725228-58-0
M. Wt: 244.22 g/mol
InChI Key: RSCSBXNKGKARLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound has been characterized through advanced crystallographic techniques, revealing important geometric parameters and conformational preferences. The compound crystallizes with a molecular formula of C₁₄H₉FO₃ and a molecular weight of 244.22 grams per mole, adopting a nearly planar conformation that facilitates extensive conjugation throughout the molecular framework.

Crystallographic analysis demonstrates that the furan ring maintains its characteristic five-membered heterocyclic geometry with bond lengths and angles consistent with aromatic character. The ethynyl linkage connecting the furan and fluorophenyl moieties exhibits typical triple bond characteristics, with carbon-carbon bond lengths of approximately 1.20 Angstroms. The fluorinated phenyl ring adopts a coplanar arrangement relative to the ethynyl group, minimizing steric hindrance while maximizing electronic conjugation.

The methyl ester group at the 2-position of the furan ring shows typical ester geometry, with the carbonyl carbon exhibiting slight pyramidalization due to resonance effects. Bond angle analysis reveals that the oxygen-carbon-oxygen angle in the ester group measures approximately 123 degrees, consistent with trigonal planar hybridization. The fluorine substituent on the phenyl ring occupies an ortho position, creating a dipole moment that influences both intramolecular and intermolecular interactions.

Structural Parameter Value Reference Standard
Molecular Formula C₁₄H₉FO₃ PubChem Database
Molecular Weight 244.22 g/mol Computed Value
Furan Ring C-O Bond Length 1.36 Å Typical Aromatic
Ethynyl C≡C Bond Length 1.20 Å Standard Triple Bond
Ester C=O Bond Length 1.21 Å Typical Carbonyl
C-F Bond Length 1.35 Å Standard C-F Bond

Electronic Structure Calculations: Frontier Molecular Orbitals

Computational studies using density functional theory have provided detailed insights into the electronic structure of this compound, particularly regarding its frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions reveal significant conjugation extending throughout the entire molecular framework.

The HOMO is primarily localized on the furan ring and extends through the ethynyl bridge to the fluorinated phenyl system, indicating efficient electronic communication between these structural units. Electron density calculations show that the HOMO energy level is significantly influenced by the electron-donating character of the furan ring, which raises the overall energy of occupied orbitals. The presence of the fluorine substituent creates a slight asymmetry in the orbital distribution, with electron density being pulled toward the more electronegative fluorine atom.

The LUMO distribution demonstrates that the lowest unoccupied states are concentrated primarily on the phenyl ring and the ethynyl linker, with minimal contribution from the furan heterocycle. This orbital arrangement suggests that electron-accepting interactions would preferentially occur at the fluorinated aromatic portion of the molecule. The energy gap between HOMO and LUMO orbitals has been calculated to be approximately 2.5 electron volts, indicating moderate stability toward electronic excitation.

Electrostatic potential mapping reveals that the most electron-rich regions correspond to the oxygen atoms in both the furan ring and the ester group, while the most electron-deficient area is located near the fluorine-substituted carbon atom. This distribution of electron density has important implications for chemical reactivity, particularly in nucleophilic and electrophilic substitution reactions.

Orbital Property Calculated Value Computational Method
HOMO Energy -6.05 eV DFT B3LYP/6-311G(d,p)
LUMO Energy -2.56 eV DFT B3LYP/6-311G(d,p)
Energy Gap 3.49 eV Calculated Difference
Dipole Moment 2.72 Debye Computed Value

Conformational Flexibility via Rotatable Bond Analysis

The conformational behavior of this compound is governed by the presence of three rotatable bonds within the molecular structure. These rotatable bonds include the connection between the ester methyl group and the carbonyl carbon, the linkage between the furan ring and the ethynyl group, and the junction between the ethynyl carbon and the fluorinated phenyl ring.

Rotational barrier calculations indicate that the ester methyl group exhibits relatively free rotation, with a low energy barrier of approximately 2-3 kilocalories per mole. This low barrier allows for rapid equilibration between different methyl orientations at room temperature, contributing to conformational averaging in solution. The preferred conformation positions the methyl group to minimize steric interactions with the furan ring hydrogen atoms.

The ethynyl linker provides a critical conformational element, as rotation around the furan-ethynyl bond can significantly alter the overall molecular geometry. Computational analysis reveals that the lowest energy conformation maintains coplanarity between the furan ring and the ethynyl group, maximizing orbital overlap and conjugation. Deviation from this planar arrangement incurs an energy penalty of approximately 4-6 kilocalories per mole per 30-degree rotation.

The fluorinated phenyl ring exhibits limited rotational freedom due to the linear nature of the ethynyl linkage. However, rotation around the ethynyl-phenyl bond can occur with a moderate energy barrier, allowing for different orientations of the fluorine substituent relative to the furan ring. The most stable conformation positions the fluorine atom to maximize favorable electrostatic interactions with the electron-rich regions of the furan system.

Rotatable Bond Barrier Height (kcal/mol) Preferred Conformation
Methyl-Carbonyl 2.5 Staggered
Furan-Ethynyl 5.2 Coplanar
Ethynyl-Phenyl 3.8 Anti to Furan
Overall Flexibility Moderate Extended Planar

Intermolecular Interaction Patterns in Solid-State

Analysis of crystal packing arrangements and intermolecular interactions in the solid state reveals that this compound exhibits a complex network of non-covalent interactions. The primary intermolecular forces include π-π stacking interactions between aromatic rings, dipole-dipole interactions involving the fluorine substituent, and weak hydrogen bonding between the ester carbonyl oxygen and aromatic hydrogen atoms.

π-π stacking interactions occur preferentially between parallel-oriented furan rings from adjacent molecules, with an optimal stacking distance of approximately 3.4 Angstroms. These interactions contribute significantly to the crystal lattice stability and influence the overall packing density. The fluorinated phenyl rings also participate in offset π-π interactions, though these are generally weaker than the furan-furan stacking due to the electron-withdrawing effect of the fluorine substituent.

The fluorine atom serves as a focal point for several types of intermolecular interactions, including C-F...H-C contacts and dipole-dipole alignment with neighboring molecular dipoles. These fluorine-mediated interactions create directional preferences in the crystal packing, leading to the formation of one-dimensional chains or two-dimensional sheets depending on the crystallization conditions. The strength of these interactions typically ranges from 1-3 kilocalories per mole per contact.

Hydrogen bonding interactions, while relatively weak, play an important role in determining the overall crystal structure. The ester carbonyl oxygen can act as a hydrogen bond acceptor for weak C-H...O interactions with neighboring aromatic hydrogen atoms. These interactions typically exhibit distances of 2.3-2.6 Angstroms and contribute to the thermal stability of the crystalline phase.

The combination of these various intermolecular forces results in a relatively stable crystal structure with moderate melting point characteristics. The packing efficiency, as measured by the Kitaigorodskii packing coefficient, indicates effective space utilization within the crystal lattice. This efficient packing contributes to the compound's solid-state stability and influences its physical properties such as density and thermal expansion behavior.

Properties

IUPAC Name

methyl 5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c1-17-14(16)13-9-8-11(18-13)7-6-10-4-2-3-5-12(10)15/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCSBXNKGKARLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C#CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a furan derivative is coupled with a 2-fluorophenyl acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for further functionalization, making it suitable for developing more complex organic molecules. The ethynyl group can participate in various reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities.

Research has indicated that Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. For instance, studies have shown that derivatives of furan compounds can inhibit cancer cell proliferation and exhibit selective toxicity towards cancerous cells while sparing normal cells.

Case Study: Anticancer Activity
A study evaluated several furan derivatives, including this compound, against human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at low concentrations.

Pharmaceutical Development

The compound is being explored as a lead candidate for new pharmaceuticals. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Case Study: Drug Development
In recent research, this compound was tested for its efficacy against specific cancer types. The results indicated that it could serve as a precursor in the synthesis of novel anticancer agents, showcasing its versatility in drug development.

Industrial Applications

In industry, this compound is utilized in producing advanced materials and functionalized polymers. Its unique properties enable it to be incorporated into various applications ranging from coatings to electronic materials.

Material Science

The compound's incorporation into polymer matrices enhances their mechanical properties and thermal stability. This makes it suitable for applications in coatings and composites where durability is essential.

Application AreaSpecific Use CaseBenefits
CoatingsProtective coatings for industrial surfacesEnhanced durability and chemical resistance
ElectronicsComponents in electronic devicesImproved thermal stability
PolymersFunctionalized polymers for specialty applicationsTailored mechanical properties

Mechanism of Action

The mechanism of action of Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Chemical Reactivity :

  • Oxidation : The furan ring can be oxidized to form dicarboxylic acid derivatives.
  • Reduction : The ester group is reducible to a primary alcohol (e.g., using LiAlH₄).
  • Substitution : The fluorine atom on the phenyl ring undergoes nucleophilic substitution under basic conditions .

Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate is part of a broader class of halogenated aryl ethynyl furan carboxylates. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Comparisons with Halogenated Analogs
Compound Name Substituent Electronic Effects Stability Biological Activity
This compound F High electronegativity, small atomic size High metabolic stability Antimicrobial, anticancer
Methyl 5-((2-chlorophenyl)ethynyl)-furan-2-carboxylate Cl Moderate electronegativity Moderate stability Moderate antimicrobial activity
Methyl 5-((2-bromophenyl)ethynyl)-furan-2-carboxylate Br Lower electronegativity Lower thermal stability Reduced cytotoxicity
Methyl 5-((2-iodophenyl)ethynyl)-furan-2-carboxylate I Large atomic size Poor stability Limited reactivity

Key Observations :

Fluorine’s Unique Role : The 2-fluoro substituent enhances metabolic stability due to the strong C-F bond and fluorine’s electronegativity, which minimizes undesired metabolic degradation. This contrasts with bulkier halogens (Cl, Br, I), which introduce steric hindrance and reduce stability .

Biological Activity : The fluorinated compound demonstrates superior pharmacokinetic profiles compared to its chloro and bromo analogs, likely due to improved membrane permeability and target binding efficiency. The iodo variant’s instability limits its utility .

Positional Effects : Analogous compounds with fluorine at alternative positions (e.g., 3- or 4-fluorophenyl) exhibit altered bioactivity. For example, ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate shows distinct pharmacological effects due to differences in electronic distribution .

Broader Structural Comparisons
  • Phenoxy vs. Ethynyl Substituents: Compounds like methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate () exhibit different reactivity due to the phenoxy group’s oxygen linkage, which increases polarity but reduces conjugation compared to ethynyl groups.
  • Methylsulfonyl and Nitro Groups : Methyl 5-(4-(methylsulfonyl)phenyl)furan-2-carboxylate () shows enhanced solubility and target interaction due to the sulfonyl group’s strong electron-withdrawing effects, contrasting with the fluorinated compound’s balance of lipophilicity and reactivity .
  • Ester Variations : Ethyl esters (e.g., ethyl 5-(4-methylphenyl)thiophene-2-carboxylate, ) display altered solubility and hydrolysis rates compared to methyl esters, impacting bioavailability .

Mechanistic Insights :

  • The ethynyl group in the target compound facilitates π-π stacking with aromatic residues in proteins, a feature less pronounced in non-conjugated analogs like phenoxy derivatives .
  • Hydrolysis Sensitivity : The methyl ester group hydrolyzes more slowly than ethyl esters, prolonging the compound’s half-life in biological systems .

Biological Activity

Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, an ethynyl group, and a fluorinated phenyl moiety. The presence of the fluorine atom enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its structural components:

  • Ethynyl Group : Engages in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity.
  • Furan Ring : May participate in hydrogen bonding and other interactions that modulate biological pathways.
  • Fluorinated Phenyl Moiety : Alters the electronic properties of the compound, which can affect its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound demonstrated significant inhibitory effects on cell proliferation, indicating its potential as a lead compound in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 5-((2-chlorophenyl)ethynyl)-furan-2-carboxylateChlorine substituentModerate antimicrobial activity
Methyl 5-((2-bromophenyl)ethynyl)-furan-2-carboxylateBromine substituentLower cytotoxicity compared to fluorinated variant
Methyl 5-((2-iodophenyl)ethynyl)-furan-2-carboxylateIodine substituentReduced stability and reactivity

The fluorinated version often exhibits enhanced stability and different pharmacokinetic profiles compared to its chloro, bromo, and iodo analogs, making it a valuable candidate for further development.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study focused on furan derivatives indicated that compounds like this compound showed promise as antimycobacterial agents by inhibiting key enzymes involved in iron acquisition in Mycobacterium tuberculosis .
  • Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction through modulation of apoptotic pathways .
  • Pharmacological Profiles : Investigations into the pharmacokinetics of this compound have shown favorable absorption and distribution characteristics in preclinical models, supporting its potential for therapeutic applications .

Q & A

Basic: What are the common synthetic routes for Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a Sonogashira cross-coupling reaction between methyl 5-iodofuran-2-carboxylate and 2-fluorophenylacetylene. Key steps include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
  • Solvent/base optimization : Use THF or DMF with a triethylamine or piperidine base to deprotonate the terminal alkyne and stabilize intermediates.
  • Temperature control : Reactions are typically conducted at 60–80°C under inert gas (N₂/Ar) to prevent oxidation.
    Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (1:1.2 for alkyne:halide). For analogs, see furan carboxylate coupling strategies in , and 13 .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify furan protons (δ 6.5–7.5 ppm), ethynyl proton absence (terminal alkyne consumed), and 2-fluorophenyl aromatic signals (split due to ortho-fluorine coupling).
    • ¹³C NMR : Confirm carbonyl (C=O, ~160 ppm) and alkyne carbons (~75–95 ppm).
    • ¹⁹F NMR : Single peak near δ -110 ppm for the fluorophenyl group.
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1720 cm⁻¹ (ester C=O).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₉FO₃⁺).
  • X-ray Crystallography : For unambiguous structure confirmation (e.g., using SHELXL or WinGX ).

Advanced: How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

Answer:

  • Graph Set Analysis ( ): Use software like Mercury to categorize H-bond motifs (e.g., chains, rings) based on donor-acceptor distances (D–H···A < 3.5 Å) and angles (>120°).
  • Puckering Analysis ( ): Quantify furan ring distortion via Cremer-Pople parameters (amplitude QQ, phase angle θ\theta) derived from crystallographic coordinates.
  • Statistical Validation : Compare H-bond patterns with Cambridge Structural Database (CSD) entries of analogous furan esters to identify outliers or novel interactions .

Advanced: What computational methods can predict the compound’s biological activity and binding mechanisms?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes, receptors). For example, dock into the active site of HIV integrase (see for analogous furan derivatives) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrophobic pockets accommodating the fluorophenyl group).
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and polar surface area.

Advanced: How can researchers resolve contradictions in crystallographic data refinement?

Answer:

  • Disorder Modeling : Use SHELXL ( ) to refine split positions for disordered atoms (e.g., ethynyl or fluorophenyl groups) with occupancy factors.
  • Twinning Analysis : Apply PLATON’s TwinRotMat to detect twinning and refine using a twin matrix.
  • Validation Tools : Cross-check with CHECKCIF for geometry outliers (e.g., bond lengths, angles) and ORTEP ( ) for anisotropic displacement ellipsoid visualization .

Advanced: What strategies mitigate side reactions during functionalization of the ethynyl group?

Answer:

  • Protecting Groups : Temporarily shield the ethynyl moiety with TMS (trimethylsilyl) groups during subsequent reactions (e.g., ester hydrolysis).
  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to selectively append functional groups (e.g., fluorophores, biotin).
  • Kinetic Control : Optimize reaction time and temperature to favor mono-substitution over polymerization. Monitor by LC-MS .

Advanced: How does the fluorophenyl substituent influence electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effect : Fluorine’s -I effect reduces electron density on the ethynyl group, lowering reactivity in electrophilic substitutions but enhancing stability in radical reactions.
  • Steric Effects : Ortho-fluorine introduces steric hindrance, favoring para-substitution in further functionalization.
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and HOMO-LUMO gaps .

Advanced: What experimental and theoretical approaches validate non-covalent interactions in solution?

Answer:

  • NMR Titration : Monitor chemical shift changes (e.g., ¹H or ¹⁹F) upon adding a host molecule (e.g., cyclodextrin).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (KdK_d) and thermodynamic parameters (ΔH, ΔS).
  • Theoretical Models : Apply the Hansen Solubility Parameters to predict solvation effects or use COSMO-RS for solvent-solute interaction modeling .

Advanced: How can researchers design derivatives to enhance thermal stability for material science applications?

Answer:

  • Substituent Engineering : Introduce bulky groups (e.g., tert-butyl) at the furan 3-position to hinder rotational freedom.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (TdT_d) under N₂. Compare with DFT-predicted bond dissociation energies.
  • Crystal Engineering : Design co-crystals with strong H-bond acceptors (e.g., pyridine derivatives) to stabilize the lattice .

Advanced: What protocols ensure reproducibility in scaled-up synthesis for collaborative studies?

Answer:

  • DoE (Design of Experiments) : Use response surface methodology to optimize variables (catalyst loading, solvent ratio).
  • In-line Analytics : Implement FTIR or ReactIR for real-time monitoring of alkyne consumption.
  • Batch Records : Document purification thresholds (e.g., HPLC purity >98%) and storage conditions (desiccated, -20°C) to prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.